molecular formula C6H7N3S B13981252 2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine CAS No. 591749-68-7

2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine

Cat. No.: B13981252
CAS No.: 591749-68-7
M. Wt: 153.21 g/mol
InChI Key: OJHAKIIRQNFSHB-UHFFFAOYSA-N
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Description

2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of a broader class of nitrogen- and sulfur-containing heterocycles, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine typically involves the cyclocondensation of appropriate precursors under specific conditions. One common method includes the reaction of 1,2,4-triazine derivatives with thioamides or thioureas in the presence of a suitable catalyst . The reaction conditions often require refluxing in ethanol or other solvents, and the use of bases such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the reaction conditions mentioned above. This includes scaling up the reaction volumes, ensuring efficient mixing and heat transfer, and employing continuous flow reactors to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .

Mechanism of Action

Properties

CAS No.

591749-68-7

Molecular Formula

C6H7N3S

Molecular Weight

153.21 g/mol

IUPAC Name

2,6-dihydro-[1,3]thiazino[3,4-d][1,2,4]triazine

InChI

InChI=1S/C6H7N3S/c1-2-10-5-9-4-8-7-3-6(1)9/h1-4,7H,5H2

InChI Key

OJHAKIIRQNFSHB-UHFFFAOYSA-N

Canonical SMILES

C1N2C=NNC=C2C=CS1

Origin of Product

United States

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